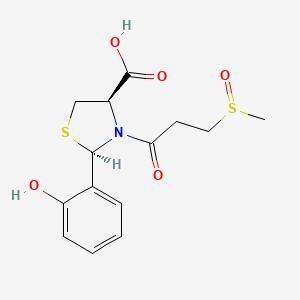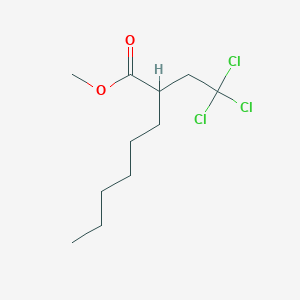
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C12H16IN2 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves the reaction of 1,2,3,3-tetramethyl-3H-indolium iodide with an amine source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include iodine and various amine compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indole ring .
Scientific Research Applications
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of biological processes and as a fluorescent marker in imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- Indole-3-acetic acid
- Indole-3-butyric acid
- Propidium iodide
Uniqueness
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other indole derivatives, making it valuable for specific applications in research and industry .
Properties
CAS No. |
108996-77-6 |
|---|---|
Molecular Formula |
C12H17IN2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-amine;iodide |
InChI |
InChI=1S/C12H17N2.HI/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;/h5-7H,13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DMTJBCQMMZCCSG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)N)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)


![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)





